![molecular formula C24H24FN3O4S B2480289 N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 900004-20-8](/img/structure/B2480289.png)

N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

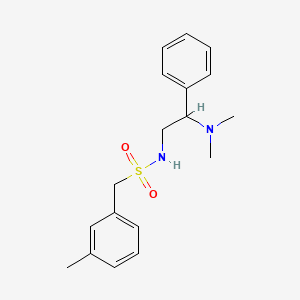

Compounds with structures related to "N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide" are of significant interest in medicinal chemistry and chemical biology. They belong to a class of compounds that often exhibit unique biological activities, making them potential candidates for the development of new therapeutic agents. The interest in these molecules stems from their diverse chemical structures and the various biological pathways they can influence.

Synthesis Analysis

The synthesis of compounds structurally similar to the one involves multi-step chemical reactions that carefully introduce functional groups into the molecule. For example, Banister et al. (2012) describe a practical multigram synthesis approach for a class of ligands targeting the translocator protein (TSPO), highlighting the complexity and the efficiency required in synthesizing such molecules (Banister et al., 2012).

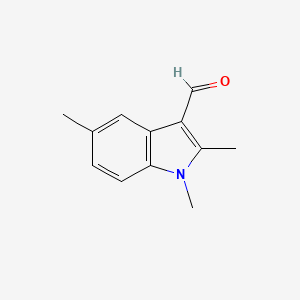

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic and analytical techniques. The determination of molecular structure is crucial for understanding the compound's reactivity and biological activity. Studies often employ NMR, IR, mass spectrometry, and X-ray crystallography to elucidate the structure of these complex molecules. For instance, Subasri et al. (2016) utilized analytical and spectral studies, including X-ray data, to confirm the structure of related compounds (Subasri et al., 2016).

Wissenschaftliche Forschungsanwendungen

Radiosynthesis for Imaging

Fluorophenyl derivatives have been instrumental in the development of selective radioligands for imaging with PET (Positron Emission Tomography), particularly targeting the translocator protein (18 kDa). Such compounds, exemplified by the synthesis of [18F]PBR111, demonstrate the utility of fluorine-18 labelled compounds for in vivo imaging, which can be crucial for diagnosing and monitoring neurodegenerative diseases (Dollé et al., 2008).

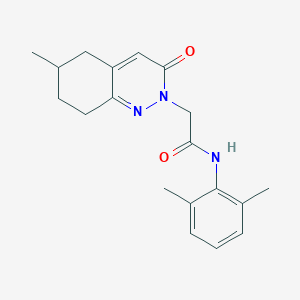

Anticancer Activity

The development of novel N-(3-chloro-4-fluorophenyl) derivatives has shown significant anti-inflammatory activity, indicating the potential for these compounds in therapeutic applications against inflammation-related pathologies, including cancer (Sunder & Maleraju, 2013). Additionally, fluoro-substituted benzo[b]pyrans have been identified with anti-lung cancer activity, suggesting a promising avenue for the development of new anticancer drugs (Hammam et al., 2005).

Neuroinflammation and Neurodegenerative Diseases

Research into pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) has highlighted the role of these compounds in detecting neuroinflammation, a hallmark of various neurodegenerative diseases. The development and evaluation of these compounds for PET imaging offer a non-invasive method to study and potentially diagnose neuroinflammatory conditions early in their progression (Damont et al., 2015).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of thienopyrimidine linked rhodanine derivatives have showcased antimicrobial activity, which underscores the versatility of fluorophenyl derivatives in developing new antimicrobial agents. This research provides a foundation for future studies aimed at combating microbial resistance (Kerru et al., 2019).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4S/c1-15(2)31-13-5-12-28-23(30)22-21(18-6-3-4-7-19(18)32-22)27-24(28)33-14-20(29)26-17-10-8-16(25)9-11-17/h3-4,6-11,15H,5,12-14H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTVGOMTBIHFDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)

![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2480214.png)

![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)

![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)